molecular formula C8H9NO2S B1628169 3-(Vinylsulfonyl)aniline CAS No. 40082-29-9

3-(Vinylsulfonyl)aniline

Cat. No.: B1628169
CAS No.: 40082-29-9
M. Wt: 183.23 g/mol
InChI Key: MQGYECBMARZDNO-UHFFFAOYSA-N
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Description

3-(Vinylsulfonyl)aniline is a chemical reagent featuring both a reactive aniline group and a vinyl sulfone moiety, making it a versatile building block in synthetic and materials chemistry. Its primary research application is in the field of organic synthesis, particularly as a precursor for the creation of more complex molecules. The vinyl sulfone group is known to act as an effective Michael acceptor in reactions with thiols and other nucleophiles, a transformation useful for creating sulfur-carbon bonds . This reactivity is exploited in the development of synthetic methodologies and the functionalization of various molecular scaffolds. Furthermore, compounds containing vinyl sulfone groups have demonstrated significant utility in chemical biology and drug discovery research. For instance, vinyl sulfone derivatives have been developed as covalent inhibitors that selectively target specific mutant proteins, such as K-Ras(G12C), which is a common oncogene in human cancers . This illustrates the value of the vinyl sulfone functional group in creating tools for probing biological mechanisms. In industrial research, aniline derivatives bearing reactive sulfone groups are key intermediates in the synthesis of dyes and colorants, particularly for cellulose-based and polyamide fibers . Researchers utilize this compound to develop new compounds and study their properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGYECBMARZDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572138
Record name 3-(Ethenesulfonyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40082-29-9
Record name 3-(Ethenylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40082-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethenesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms Involving 3 Vinylsulfonyl Aniline Precursors and Derivatives

Mechanistic Pathways of Palladium(II)-Catalyzed Cycloannulative-Alkenylation

A highly efficient method for synthesizing vinyl sulfone-tethered indoles, such as derivatives of 3-(vinylsulfonyl)aniline, involves a Palladium(II)-catalyzed tandem cycloannulative-alkenylation. This reaction couples o-alkynylanilines with (E)-β-iodovinyl sulfones. acs.orgresearchgate.net

A plausible catalytic cycle, initiated by Pd(OAc)₂, is detailed below (Scheme A). acs.org Two primary pathways are considered based on the reactivity of the starting materials.

Path A:

Oxidative Insertion: The cycle begins with the oxidative insertion of the active Pd(II) catalyst into the C-I bond of the (E)-β-iodovinyl sulfone (Compound 1 ), forming a vinyl palladium intermediate A . acs.org

Coordination: Intermediate A then reacts with the o-alkynylaniline (Compound 2 ) to form a Pd-π complexation intermediate B . acs.org

Carbopalladation: A 5-exo-dig intramolecular carbopalladation of the alkyne moiety onto the vinyl palladium species occurs, generating the seven-membered palladacycle intermediate C . acs.org

Reductive Elimination: This intermediate C undergoes C(sp²)–C(sp²) reductive elimination to produce the final 3-(vinylsulfonyl)indole derivative (Compound 3 ) and regenerate the active Pd(II) catalyst. acs.org

Path B: An alternative pathway involves the initial coordination of the Pd(II) catalyst with the alkyne of the o-alkynylaniline, followed by intramolecular aminopalladation to form a vinyl palladium intermediate. This species would then undergo a Heck-type cross-coupling with the (E)-β-iodovinyl sulfone. However, Path A is generally considered the more likely mechanism. acs.org

Control experiments and literature precedent support the proposed mechanism, which provides a direct and stereoselective route to these complex heterocyclic systems. acs.orgresearchgate.net

Scheme A: Proposed Mechanism for Pd(II)-Catalyzed Cycloannulative-Alkenylation

Generated code

Proposed Mechanisms for Nucleophilic Addition Reactions Leading to Vinyl Sulfones

Vinyl sulfones, including precursors to this compound, are excellent Michael acceptors and participate in conjugate addition reactions with a wide range of nucleophiles. tandfonline.com The mechanism of these additions can be influenced by the nature of the nucleophile and the reaction conditions.

Mechanism with Hard Nucleophiles: The conjugate addition of hard nucleophiles, such as oxygen nucleophiles, to vinyl sulfones is a key reaction. tandfonline.com For instance, under Weitz-Scheffer epoxidation conditions (using a hydroperoxide anion), the reaction proceeds via a nucleophilic attack on the β-carbon of the vinyl sulfone. This forms a stabilized carbanion (enolate-like intermediate) which is then protonated to yield a β-hydroxy sulfone. tandfonline.com

Mechanism with Soft Nucleophiles (e.g., Amines and Cyanide): The addition of soft nucleophiles like amines or cyanide ions to vinyl sulfones typically follows a standard Michael addition pathway.

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the vinyl sulfone, breaking the C=C π-bond and forming a new C-Nu bond.

Intermediate Formation: This attack generates a resonance-stabilized carbanion intermediate, with the negative charge delocalized onto the sulfonyl group.

Protonation: The carbanion is subsequently protonated by a proton source in the reaction mixture (e.g., solvent or a conjugate acid) to give the final addition product.

In a notable variation, cyanide can mediate the in situ generation of a nucleophilic sulfinate ion from a vinyl sulfone through an addition-elimination sequence. organic-chemistry.org The cyanide ion adds to the vinyl sulfone, and the resulting intermediate eliminates a sulfinate ion, which can then act as a nucleophile in subsequent reactions. This process is validated by the detection of acrylonitrile (B1666552) as a byproduct. organic-chemistry.org

Radical Pathways for Vinyl Sulfone Synthesis: An alternative to nucleophilic addition for synthesizing vinyl sulfones involves radical pathways. A sodium iodide-mediated reaction between alcohols and sulfinic acids proceeds through the following steps: nih.gov

Alkene Formation: The alcohol undergoes elimination under acidic and heating conditions to form an alkene. nih.gov

Sulfonyl Radical Generation: Concurrently, the sulfinic acid reacts with NaI to form a sulfonyl iodide, which undergoes homolytic cleavage to produce a sulfonyl radical. nih.gov

Radical Addition: The sulfonyl radical adds to the alkene, forming a carbon-centered radical intermediate. nih.gov

Iodination and Elimination: This intermediate reacts with an iodine radical and subsequently eliminates HI to yield the final vinyl sulfone product. nih.gov

The diastereoselectivity of nucleophilic additions can be highly dependent on the incoming nucleophile. For example, in additions to certain sugar-derived vinyl sulfones, nitrogen nucleophiles (amines) and carbon nucleophiles add in a cis-fashion but yield different final diastereomers due to conformational preferences of the intermediates. nih.gov

Oxidative Polymerization Mechanisms of Aniline (B41778) and Sulfonyl-Substituted Aniline Systems

The oxidative polymerization of aniline is a complex process that generally proceeds through three main stages: initiation, propagation, and termination. nih.govresearchgate.net The presence of a sulfonyl group, as in this compound, significantly influences this process.

General Mechanism of Aniline Polymerization:

Initiation: The process starts with the oxidation of the aniline monomer to form an aniline cation radical. nih.govresearchgate.net This irreversible step is often the rate-determining one.

Propagation: The aniline cation radicals couple to form dimers, such as p-aminodiphenylamine (PADPA). kpi.ua Further oxidation of these oligomers and subsequent reaction with aniline monomers or other oligomer radical cations lead to chain growth. ineosopen.org The propagation is believed to proceed via head-to-tail coupling of the radical cations, followed by a semidine rearrangement, which explains the high para-selectivity observed in polyaniline formation. ineosopen.org The polymer chain grows through consecutive oxidation and reduction steps. kpi.ua

Termination: The polymerization ceases when the oxidant is consumed or through side reactions. nih.gov

Influence of Sulfonyl Substituents: The introduction of a sulfonyl group onto the aniline ring has a profound impact on polymerization.

Electronic Effects: The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and increases the oxidation potential of the monomer. This makes the initiation step more difficult.

Product Characteristics: Research has shown that sulfonated derivatives of aniline, regardless of the substituent's position, tend to form soluble, low-molecular-weight oligomers in low yields. nih.gov Their electrical conductivity is also significantly lower than that of unsubstituted polyaniline. nih.gov

The mechanism is sensitive to reaction conditions such as pH. In highly acidic media, excessive protonation of the aniline monomer forms anilinium ions, which suppresses the monomer's nucleophilicity and can inhibit the initiation of polymerization. researchgate.net

Table 3.3.1: Comparison of Polymerization Products
MonomerPolymerization OutcomeConductivityReference
AnilineHigh molecular weight, insoluble polymerHigh (doped state) nih.govkpi.ua
Sulfonated AnilineLow molecular weight, soluble oligomersLow (≤ 1x10⁻¹⁰ S/cm) nih.gov
Halogen-substituted AnilineLow molecular weight productsLow (1x10⁻⁴ to 1x10⁻¹⁰ S/cm) nih.gov

Computational and Experimental Mechanistic Studies on Sulfonylation of Anilines

The direct introduction of a sulfonyl group onto an aniline ring can be achieved through various methods, with mechanistic studies pointing towards both radical and electrophilic pathways.

Radical-Based Mechanisms: Many modern sulfonylation methods rely on the generation of sulfonyl radicals from stable precursors like sodium sulfinates or sulfonyl fluorides.

Photoredox and Copper Catalysis: Visible-light photoredox catalysis can be used to sulfonylate aniline derivatives. frontiersin.orgnih.gov A plausible mechanism involves the oxidation of the aniline by an excited-state photocatalyst (e.g., an Iridium complex) to generate an aniline radical cation. frontiersin.orgnih.gov Simultaneously, the reduced photocatalyst can reduce a sulfonyl precursor (like sulfonyl fluoride) to generate a sulfonyl radical. frontiersin.org These two radical species then couple to form the sulfonated product. Similarly, copper-catalyzed reactions with sodium sulfinates and an oxidant like K₂S₂O₈ are proposed to proceed via a single electron transfer (SET) mechanism to generate a sulfonyl radical. mdpi.com The involvement of radicals in these pathways is supported by experiments where the addition of radical scavengers like TEMPO or BHT inhibits the reaction. mdpi.com

Electrophilic Aromatic Substitution (SEAr) Mechanisms: A classic pathway for sulfonylation is electrophilic aromatic substitution. A notable example is the thermal rearrangement of N-arylsulfamates to para-sulfonyl anilines. mdpi.com

Thermal Rearrangement: Mechanistic studies, including kinetic isotope effect (KIE) experiments, confirm that this reaction is an intermolecular process. mdpi.com The proposed mechanism involves the thermal release of sulfur trioxide (SO₃) from the N-sulfamate intermediate. This highly electrophilic SO₃ then participates in a standard SEAr reaction with another aniline molecule, preferentially attacking the para position due to steric and electronic factors. mdpi.com Control experiments show that direct C-sulfonation of an aromatic ring without a heteroatom (like the nitrogen in aniline) does not occur under these conditions, confirming the necessity of the N-sulfamate intermediate. mdpi.com

Table 3.4.1: Mechanistic Pathways for Aniline Sulfonylation
MethodKey ReagentsProposed MechanismMechanistic EvidenceReference
Photoredox CatalysisAniline, Sulfonyl Fluoride (B91410), Ir-catalystRadical CouplingRadical scavenger inhibition frontiersin.org
Copper CatalysisAniline, Sodium Sulfinate, Cu-catalyst, K₂S₂O₈Radical Coupling (SET)Radical scavenger inhibition mdpi.com
Thermal RearrangementN-ArylsulfamateIntermolecular SEArKIE experiments, Control experiments mdpi.com

Investigation of Reaction Pathway Divergence Influenced by Electronic and Steric Factors

The outcome of reactions involving this compound precursors and derivatives can be highly sensitive to subtle changes in electronic and steric factors, leading to divergent reaction pathways.

Influence on Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions involving substituted anilines, both electronic and steric effects significantly influence the reaction rates and pathways. Kinetic studies on the reaction of anilines with activated aryl ethers show that:

Electronic Effects: Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the amine, slowing down the initial nucleophilic attack (the k₁ step). unilag.edu.ng Conversely, they increase the acidity of the zwitterionic intermediate, which can affect the rate of subsequent proton transfer steps. unilag.edu.ng

Steric Effects: The presence of ortho-substituents on the aniline nucleophile introduces significant steric hindrance. This hindrance can dramatically reduce the rate of reaction by impeding the formation of the intermediate and hindering the approach of a base for catalysis. For example, the reaction rate for N-methylaniline is lowered by a factor of 10⁵ relative to aniline, an effect attributed to increased steric hindrance both in the formation of the intermediate and in the subsequent proton transfer step. researchgate.net In the case of 2,6-dimethylaniline, steric hindrance is so severe that the base-catalyzed pathway is completely suppressed, and the reaction proceeds only through the slower, uncatalyzed pathway. unilag.edu.ng

Control of Reaction Pathways in Vinyl Sulfone Synthesis: The synthesis of vinyl sulfones can be directed towards different isomers or even different product classes by tuning reaction parameters that exploit electronic and steric differences.

Base-Controlled Divergence: In the reaction of (benzylsulfonyl)benzenes with paraformaldehyde, the choice of base plays a critical role in selectivity. A weaker base may favor one reaction pathway (e.g., leading to an α-substituted vinyl sulfone), while a stronger base may promote an alternative pathway (e.g., yielding an (E)-vinyl sulfone). rsc.org

Solvent-Controlled Divergence: The reaction of alcohols with sulfinic acids mediated by NaI can be selectively guided to produce either vinyl sulfides or vinyl sulfones simply by changing the solvent. nih.gov The solvent influences the stability of key intermediates and transition states, thereby favoring one pathway over another.

Nucleophile-Dependent Diastereoselectivity: As noted previously, the inherent properties of a nucleophile can direct the stereochemical outcome of an addition reaction. In additions to a chiral vinyl sulfone, amines and carbon nucleophiles both added cis to the adjacent substituent but gave opposite diastereomers (gulo vs. gluco products), demonstrating that the nucleophile's structure dictates the preferred transition state geometry. nih.gov

These examples underscore how electronic and steric factors are powerful tools for controlling reaction selectivity, allowing for the divergent synthesis of complex molecules from common precursors.

Strategic Derivatization and Chemical Transformations of the 3 Vinylsulfonyl Aniline Framework

Transformations of the Vinyl Sulfone Moiety

The vinyl sulfone group is a powerful Michael acceptor and can undergo a variety of chemical transformations, enabling significant structural and functional modifications.

The stereochemistry of the vinyl sulfone's double bond is crucial for its reactivity and biological interactions. Research has demonstrated that the geometry of these systems can be controlled both during and after synthesis.

In one study, (E)-β-iodovinyl sulfones were used as precursors in a palladium-catalyzed tandem cycloannulative-alkenylation with o-alkynylanilines to produce 3-(vinyl sulfonyl)indole derivatives with excellent stereoselectivity, exclusively yielding the E-isomer. acs.orgnih.govresearchgate.net A significant postsynthetic modification demonstrated the feasibility of isomerization. acs.orgnih.govresearchgate.net The synthesized (E)-3-(vinyl sulfonyl)benzofuran 3aa was successfully converted to its corresponding Z-isomer in a 79% yield by treatment with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in acetonitrile (B52724) (MeCN). acs.org This transformation highlights a method for stereochemical control after the primary scaffold has been constructed. acs.org

Isomerization of (E)-3-(vinyl sulfonyl)benzofuran

Starting MaterialReagentSolventProductYieldSource
(E)-2-phenyl-3-((phenylsulfonyl)vinyl)benzofuran (E-3aa)TMSOTfMeCN(Z)-2-phenyl-3-((phenylsulfonyl)vinyl)benzofuran (Z-3aa)79% acs.org

Furthermore, studies on radical-mediated thiodesulfonylation reactions have shown that such processes can proceed with retention of stereochemistry. nih.gov The reaction involving (E)-vinyl sulfones resulted predominantly in (E)-vinyl sulfides, indicating a degree of stereochemical control inherent to the reaction mechanism. nih.gov

A key strategy for modifying the vinyl sulfone framework is the replacement of the sulfonyl group. Desulfonylative-sulfenylation reactions provide a direct path to vinyl thioethers, which are valuable synthetic intermediates. acs.orgacs.org

This transformation has been effectively demonstrated on a 3-(vinyl sulfonyl)benzofuran derivative, which serves as a structural analogue for the reactivity of the vinyl sulfone moiety. acs.orgnih.gov The reaction of the benzofuran (B130515) derivative 3aa with thiols, such as thiocresol or 2-bromothiophenol, in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO), resulted in the formation of the corresponding vinyl thioethers in high yields. acs.org This process involves the substitution of the sulfonyl group with a thiol moiety, fundamentally altering the electronic and steric properties of the original double bond. acs.orgnih.govacs.org

Desulfonylative-Sulfenylation of a Vinyl Sulfone Derivative

Starting MaterialThiol ReagentBase/SolventProductYieldSource
(E)-2-phenyl-3-((phenylsulfonyl)vinyl)benzofuran (3aa)ThiocresolK₂CO₃ / DMSO(Z)-2-phenyl-3-(p-tolylthiovinyl)benzofuran (6a)82% acs.org
(E)-2-phenyl-3-((phenylsulfonyl)vinyl)benzofuran (3aa)2-BromothiophenolK₂CO₃ / DMSO(Z)-3-((2-bromophenyl)thiovinyl)-2-phenylbenzofuran (6b)78% acs.org

Another approach involves a radical-mediated thiodesulfonylation of vinyl sulfones using a radical initiator like ACCN in a solvent such as toluene, which also provides access to vinyl sulfides. nih.gov

The vinyl sulfone functional group offers multiple sites for oxidation and reduction, leading to a range of derivatives. The olefinic double bond is a primary site for such transformations.

Oxidation: The epoxidation of the double bond in vinyl sulfones has been achieved under Weitz-Scheffer conditions, which involve nucleophilic attack by a hydroperoxide anion. tandfonline.com This method provides a pathway to β-epoxy sulfones. tandfonline.com Conversely, attempts to epoxidize vinyl sulfones using common electrophilic reagents like meta-chloroperoxybenzoic acid (m-CPBA) have been reported as unsuccessful, highlighting the specific reactivity of this electron-poor double bond. tandfonline.com

Reduction: The olefinic moiety of vinyl sulfones readily undergoes conjugate reduction, a common transformation for this class of compounds. researchgate.net The resulting saturated ethyl sulfones exhibit significantly different chemical properties compared to their unsaturated precursors. acs.org For instance, the reduction of a biologically active β-amidomethyl vinyl sulfone to its saturated sulfone analogue resulted in a more than 1000-fold decrease in its inhibitory activity against the nsP2 protease, demonstrating the critical role of the vinyl group for its function. acs.org

Transformations involving the sulfonyl group often start from its precursors. For example, the β-hydroxyethylsulfonyl group can be converted into the corresponding vinylsulfonyl moiety through an elimination reaction, typically mediated by a base. google.comsci-hub.se This precursor can also be sulfated using agents like concentrated sulfuric acid to form a β-sulfatoethylsulfonyl group, which is itself a reactive handle that can be converted to the vinyl sulfone. google.com

Functionalization of the Aniline (B41778) Core

The aniline portion of 3-(vinylsulfonyl)aniline contains an aromatic ring and an amino group, both of which can be selectively functionalized to build molecular complexity.

Direct C-H functionalization of aniline rings is a powerful tool for derivatization that avoids the need for pre-functionalized substrates. While specific examples for this compound are not extensively detailed, general strategies developed for unprotected anilines are conceptually applicable. One such strategy is the metal-free, intramolecular oxidative C(sp³)–H amination, which forges a new C–N bond. acs.org This reaction proceeds under mild conditions using a base like potassium t-butoxide (t-BuOK) and molecular oxygen. acs.org The success of this type of reaction depends on mildly acidic N–H bonds and an activated C(sp³)–H bond on a tethered alkyl chain. acs.org The presence of the strong electron-withdrawing vinylsulfonyl group on the aniline ring in this compound would increase the acidity of the N-H protons, potentially facilitating such transformations.

The amino group of the aniline core is a versatile nucleophile and participates in a wide array of substitution and coupling reactions.

One clear example is the reaction of 3-(hydroxyethylsulfonyl)aniline, a direct precursor to this compound, with 4-bromo-3,6-disulfonaphthalic anhydride. sci-hub.se This condensation reaction forms a new naphthalimide, demonstrating the amine's ability to act as a nucleophile in an acylation-type reaction. sci-hub.se The resulting product was subsequently converted to the final vinyl sulfone derivative. sci-hub.se

N-Arylation of a this compound Precursor

Aniline DerivativeElectrophileReaction TypeProductSource
3-(Hydroxyethylsulfonyl)aniline4-Bromo-3,6-disulfonaphthalic anhydrideCondensation / N-Arylation4-Amino-N-[3-(hydroxyethylsulfonyl)phenyl]naphthalimide-3,6-disulfonate sci-hub.se

In other contexts, aniline derivatives are used in transition metal-catalyzed coupling reactions. For example, o-alkynylanilines react in a palladium(II)-catalyzed tandem process with (E)-β-iodovinyl sulfones to construct 3-(vinyl sulfonyl)indole derivatives. acs.orgnih.gov This reaction involves the intramolecular participation of the amine in the cyclization step. acs.org Additionally, the general reactivity of anilines has been demonstrated in reactions with sulfonimidoyl fluorides, where the nucleophilic character of the amine nitrogen is key to forming sulfonimidamides. wur.nl The efficiency of such reactions is influenced by the electronic properties of the aniline ring, a principle that directly applies to the this compound framework. wur.nl

Cycloaddition Reactions and Heterocycle Annulation Strategies Utilizing this compound

Cycloaddition reactions offer a powerful and atom-economical method for the construction of cyclic compounds. The activated alkene of this compound is an ideal substrate for such transformations, participating readily in both [4+2] and [3+2] cycloaddition pathways. These reactions provide direct access to a variety of six- and five-membered rings, respectively. Furthermore, tandem reactions involving Michael addition followed by cyclization, as well as transition-metal-catalyzed annulations, expand the synthetic utility of this framework for building elaborate heterocyclic architectures.

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, typically involves the reaction of a conjugated diene with a dienophile. nih.govoregonstate.edu The vinylsulfonyl group is a strong electron-withdrawing group, making this compound an excellent dienophile for normal-demand Diels-Alder reactions. researchgate.net Its reaction with electron-rich dienes is expected to proceed efficiently to yield substituted cyclohexene (B86901) derivatives. These adducts can serve as precursors to complex aniline derivatives, which can be accessed through subsequent aromatization.

The reactivity of vinyl sulfones as dienophiles has been demonstrated in the total synthesis of natural products, such as in the enantioselective pyrone Diels-Alder reaction to construct the core of (+)-cavicularin. oregonstate.edunih.gov Applying this principle, this compound can react with a range of dienes, including cyclic dienes like cyclopentadiene (B3395910) and furan, as well as open-chain dienes, to form highly functionalized aminophenyl-substituted sulfonylcyclohexenes. The regioselectivity of the reaction can be influenced by the electronic and steric properties of both the diene and the dienophile. In some cases, modest endo/exo selectivity has been observed with phenyl vinyl sulfone. acs.org

DieneReaction ConditionsExpected Product StructureProduct Class
CyclopentadieneToluene, 110 °CCyclopentadiene AdductBicyclic Sulfonyl Aniline
FuranBenzene (B151609), 80 °C, Lewis Acid Catalyst (e.g., ZnCl₂)Furan AdductOxabicyclic Sulfonyl Aniline
2,3-Dimethyl-1,3-butadieneXylene, 140 °CButadiene AdductSubstituted Sulfonyl Cyclohexene
AnthraceneNitrobenzene, 210 °CAnthracene AdductPolycyclic Aromatic Adduct

The 1,3-dipolar cycloaddition is a highly efficient method for synthesizing five-membered heterocycles. beilstein-journals.org The electron-deficient nature of the double bond in this compound makes it a superb dipolarophile for reactions with various 1,3-dipoles.

Reaction with Azides: Synthesis of Triazoles

Vinyl sulfones are known to react with organic azides to produce 1,2,3-triazoles, often through a metal-free Eliminative Azide-Olefinic Cycloaddition (EAOC) pathway. bohrium.comthieme-connect.com This reaction proceeds via an initial [3+2] cycloaddition to form an unstable triazoline intermediate, which then undergoes spontaneous elimination of the sulfinic acid moiety to afford the aromatic 1,2,3-triazole ring. This strategy provides a regioselective route to 1,4- or 1,5-disubstituted triazoles, depending on the substituents on the vinyl sulfone. bohrium.comacs.orgresearchgate.net The reaction of this compound with various organic azides is expected to yield novel triazolyl-aniline compounds, which are of interest in medicinal chemistry. The use of biodegradable ionic liquids has been shown to significantly accelerate this transformation. bohrium.com

1,3-Dipole (Azide)Reaction ConditionsExpected IntermediateFinal Product (after elimination)
Benzyl Azide (B81097)DMSO or Ionic Liquid, 90-110 °CBenzyl Triazoline Intermediate1-Benzyl-4-(3-aminophenyl)-1H-1,2,3-triazole
Phenyl AzideToluene, refluxPhenyl Triazoline Intermediate1-Phenyl-4-(3-aminophenyl)-1H-1,2,3-triazole
Trimethylsilyl AzideDMF, 70 °CSilyl Triazoline Intermediate4-(3-Aminophenyl)-1H-1,2,3-triazole
Reaction with Diazo Compounds: Synthesis of Pyrazolines

The reaction of vinyl sulfones with diazo compounds provides a direct route to pyrazoline heterocycles. rsc.org Studies have shown that both stabilized (e.g., ethyl diazoacetate) and unstabilized diazoalkanes undergo [3+2] cycloaddition with vinyl sulfones to furnish sulfonyl-substituted pyrazolines. rsc.org While phenyl vinyl sulfone has been reported to give lower yields compared to other electron-poor alkenes like acrylonitrile (B1666552), the reaction remains a viable method for constructing the pyrazoline core. rsc.org The resulting 3-(3-aminophenylsulfonyl)-substituted pyrazolines are valuable scaffolds for further chemical exploration.

Reaction with Azomethine Ylides: Synthesis of Pyrrolidines

Catalytic, enantioselective 1,3-dipolar cycloadditions of azomethine ylides with aryl vinyl sulfones have been developed, offering access to highly substituted, enantioenriched pyrrolidines. nih.govnih.gov These reactions, often catalyzed by copper complexes with chiral ligands, proceed with high diastereoselectivity (typically favoring the exo-adduct) and good enantioselectivity. nih.gov By employing this compound as the dipolarophile, this methodology can be extended to synthesize chiral 3-sulfonyl-4-(3-aminophenyl)pyrrolidines, which are complex structures with potential biological relevance.

Beyond conventional cycloadditions, the reactivity of the this compound framework can be harnessed in other annulation strategies to build fused or complex heterocyclic systems.

Michael Addition-Initiated Cyclization

The vinylsulfonyl group is a premier Michael acceptor. The nitrogen atom of the aniline moiety, or an external N-nucleophile, can undergo a Michael addition to the activated double bond. While an intermolecular reaction between two molecules of this compound is unlikely, the principle is well-established. For instance, various N-heterocycles like pyrazole (B372694) and 1,2,4-triazole (B32235) readily add to vinyl sulfones. tandfonline.comresearchgate.net More pertinently, cascade reactions involving an initial aza-Michael addition followed by an intramolecular cyclization are a powerful tool for heterocycle synthesis. nih.gov If this compound were modified with a suitable tether containing a nucleophilic or electrophilic site, intramolecular Michael-initiated ring closure could provide access to various fused nitrogen heterocycles.

Palladium-Catalyzed Tandem Annulation

A highly effective strategy for constructing vinyl sulfone-tethered heterocycles involves a palladium-catalyzed tandem cycloannulative-alkenylation. acs.orgresearchgate.net While this method does not use this compound as a starting material, it represents a key strategy for annulating an indole (B1671886) ring to create a 3-(vinylsulfonyl)indole framework, a close structural relative. The reaction couples an o-alkynylaniline with an (E)-β-iodovinyl sulfone. The proposed mechanism involves an initial aminopalladation of the alkyne, generating a C-bound Pd(II) species, which then undergoes a C(sp²)-C(sp²) cross-coupling with the iodovinyl sulfone to furnish the final product. acs.org This state-of-the-art method allows for the direct installation of the vinyl sulfone moiety onto the indole scaffold in good to high yields with excellent stereoselectivity. acs.orgresearchgate.net

Table 3: Palladium-Catalyzed Synthesis of 3-(Vinylsulfonyl)indoles from o-Alkynylanilines
o-Alkynylaniline Substrate(E)-β-Iodovinyl SulfoneCatalyst SystemYield (%)Reference
N-Tosyl-2-ethynylaniline(E)-β-Iodovinyl Phenyl SulfonePd(OAc)₂, K₂CO₃, DMF76 acs.org
N-Mesyl-2-ethynylaniline(E)-β-Iodovinyl Phenyl SulfonePd(OAc)₂, K₂CO₃, DMF63 acs.org
N-Tosyl-2-(phenylethynyl)aniline(E)-β-Iodovinyl Phenyl SulfonePd(OAc)₂, K₂CO₃, DMF85 acs.org

Polymerization Research and Macromolecular Engineering Utilizing 3 Vinylsulfonyl Aniline

Free Radical Copolymerization of 4-Vinylsulfonyl Aniline (B41778) with Acrylamide (B121943) and Other Vinyl Monomers

Free-radical polymerization is a common method for producing high-molecular-weight polymers from vinyl monomers. moldie.net The copolymerization of vinylsulfonyl aniline (VSA), specifically the 4-vinylsulfonyl aniline isomer, with other vinyl monomers like acrylamide (AM) has been investigated to create functional copolymers. researchgate.netscispace.com These reactions are typically initiated by thermal initiators such as 2,2′-azobis(2-methylpropionitrile) (AIBN) in an appropriate solvent. scispace.com

In a notable study, the copolymerization of 4-vinylsulfonyl aniline (VSA) and acrylamide (AM) was carried out to produce a poly(4-vinylsulfonylaniline-co-acrylamide) backbone. researchgate.net This copolymer serves as a precursor for macromolecular dyes. The reactivity of the monomers and the composition of the final copolymer can be controlled by adjusting the feed ratio of the monomers in the reaction mixture. For instance, a feed ratio of 5:5 for VSA and AM resulted in a copolymer containing 28% VSA, with a molecular weight of 4.45 × 10³. researchgate.net While this research utilized the 4-VSA isomer, the principles of free-radical copolymerization are directly applicable to 3-(vinylsulfonyl)aniline. The position of the functional groups (meta- vs. para-) would likely influence the monomer's reactivity ratio due to steric and electronic differences, potentially altering the copolymer composition and sequence distribution (e.g., random, alternating, or block). researchgate.net

The inclusion of vinyl monomers with electron-withdrawing groups, such as vinylsulfonyl aniline, can be challenging but offers a route to functional materials. moldie.net The general mechanism involves initiation, propagation, and termination steps, where the vinyl groups of both comonomers add to the growing radical chain. mst.edu

Electrochemical Polymerization of Vinylsulfonyl-Aniline Derivatives for Conducting Polymers

Electrochemical polymerization is a powerful technique for synthesizing conducting polymers directly onto an electrode surface, allowing for control over film thickness and morphology. scispace.comscholarsresearchlibrary.com The process for aniline and its derivatives typically occurs in an acidic medium through oxidative polymerization. scispace.comgoogle.com The mechanism begins with the oxidation of the aniline monomer to a radical cation, which then couples with another to form a dimer. mdpi.com This process continues, propagating the polymer chain which deposits onto the electrode. scispace.com

The properties of the resulting polyaniline are highly dependent on the presence and nature of substituents on the aniline ring. rsc.orgresearchgate.net Electron-withdrawing groups, such as the sulfonic acid group or the vinylsulfonyl group, can significantly impact the polymerization process and the final polymer's characteristics. researchgate.net These groups tend to increase the oxidation potential of the monomer, making polymerization more difficult compared to unsubstituted aniline. researchgate.net For example, studies on sulfonated anilines have shown that producing high molecular weight polymers can be challenging due to the low reactivity of the monomer. researchgate.net

For this compound, the electron-withdrawing vinylsulfonyl group at the meta-position is expected to deactivate the aromatic ring towards oxidation. This would necessitate a higher applied potential for electropolymerization compared to aniline. google.com The resulting polymer, poly(this compound), would be a functional conducting polymer. The vinylsulfonyl groups along the polymer backbone would be available for subsequent crosslinking reactions or for grafting other molecules, offering a route to create networked films with specific functionalities. The conductivity of the resulting polymer would also be influenced by the substituent, with studies on similar derivatives like poly(3-fluoroaniline) showing a decrease in conductivity compared to the unsubstituted polyaniline homopolymer. researchgate.net

Design and Synthesis of Poly(amide-sulfone)s with Incorporated Vinylsulfonyl Functionality

The amine functionality of vinylsulfonyl aniline allows it to be used as a monomer in condensation polymerization to produce polymers such as poly(amide-sulfone)s. Research has demonstrated the synthesis of novel poly(amide-sulfone)s by reacting p-aminophenyl vinyl sulfone (the 4-isomer of this compound) with various diacid chlorides. koreascience.krkoreascience.kr

The synthesis involves a condensation reaction between the amine groups of the vinylsulfonyl aniline derivative and the acyl chloride groups of a comonomer, such as adipoyl chloride, terephthaloyl chloride, or isophthaloyl chloride, in the presence of an acid scavenger like triethylamine. koreascience.kr This reaction yields diamide (B1670390) monomers containing reactive vinylsulfonyl end groups. These monomers can then be further polymerized through Michael-type addition reactions with diamines to create the final poly(amide-sulfone)s. koreascience.kr

These polymers exhibit good solubility in polar aprotic solvents like N-methylpyrrolidinone (NMP), dimethylformamide (DMF), and dimethylsulfoxide (DMSO). koreascience.krresearchgate.net The incorporation of the flexible sulfone and amide linkages enhances solubility compared to more rigid polymer backbones. koreascience.kr The thermal properties of these polymers are also notable, showing good stability. The vinylsulfonyl groups integrated into the polymer structure serve as reactive sites for further modifications or crosslinking. koreascience.kr While these studies were conducted on the 4-isomer, the same synthetic strategies are applicable to this compound to create analogous poly(amide-sulfone)s with potentially different solubility and thermal characteristics due to the meta-substitution pattern.

Investigation of Polymer Microstructure, Crosslinking, and Network Formation

The microstructure of polymers derived from this compound is determined by the method of polymerization and the specific comonomers used. For copolymers produced via free-radical polymerization, the arrangement of monomer units can be random, alternating, or in blocks, which in turn dictates the material's properties. researchgate.net For condensation polymers like poly(amide-sulfone)s, the structure is more regular, consisting of alternating amine and diacid residues. koreascience.kr

A key feature of polymers incorporating this compound is the potential for crosslinking and network formation, primarily through the vinylsulfonyl group. This group is a Michael acceptor, meaning it can react with nucleophiles to form a stable covalent bond. This reactivity allows for post-polymerization crosslinking, transforming linear or branched polymers into a three-dimensional network. This process can significantly enhance the thermal stability, mechanical strength, and solvent resistance of the material. the-innovation.org

For example, in poly(amide-sulfone)s containing tertiary amine groups in the backbone, crosslinking can be achieved by reacting the polymer with dihalides. koreascience.kr This forms quaternary ammonium (B1175870) salts between polymer chains, resulting in a networked structure. koreascience.kr Alternatively, the vinyl groups themselves can be targeted for crosslinking through radical reactions or other addition chemistries. The ability to precisely control the degree of crosslinking allows for the tuning of polymer properties, from creating elastic materials to rigid, thermoset plastics. the-innovation.org The microstructure of the base polymer, whether it is amorphous or semi-crystalline, will influence where crosslinking occurs and how it affects the final properties. nih.gov

Development of Macromolecular Dyes and Functional Polymer Backbones

The bifunctional nature of vinylsulfonyl aniline makes it an excellent candidate for creating functional polymer backbones that can be converted into macromolecular dyes. researchgate.netscispace.com Macromolecular dyes, where the chromophore is covalently attached to a polymer chain, offer significant advantages over small-molecule dyes, including improved durability, higher fixation rates on substrates, and reduced migration. mdpi.com

A successful strategy involves the initial synthesis of a functional polymer backbone via copolymerization. researchgate.net Research using 4-vinylsulfonyl aniline has shown that copolymerizing it with acrylamide creates a water-soluble backbone with pendant aniline groups. researchgate.netglobalauthorid.com The aniline units on this polymer backbone can then be chemically modified. The process involves a diazotization reaction, where the primary amine group is converted into a reactive diazonium salt using nitrous acid. This reactive intermediate is then immediately reacted with a coupling component (e.g., a naphthol or aniline derivative) to form an azo chromophore, which is the colored part of the dye. researchgate.netscispace.com

Because the chromophore is built directly onto the pre-formed polymer, the final product is a true macromolecular dye. Dyes synthesized from a poly(4-vinylsulfonylaniline-co-acrylamide) backbone have demonstrated excellent properties when applied to cotton fabrics, achieving fixation efficiencies of over 93% and exhibiting good fastness to light, rubbing, and washing. researchgate.net This indicates a strong covalent linkage between the dye and the fabric. The same synthetic pathway is available for this compound, where its amine group can undergo identical diazotization and coupling reactions to generate a wide range of macromolecular dyes with potentially novel shades and properties.

Applications in Advanced Organic Synthesis Methodologies and Materials Science

Utility of 3-(Vinylsulfonyl)aniline as a Building Block for Complex Organic Scaffolds

The unique structural characteristics of this compound make it an ideal starting material for constructing intricate molecular architectures, which are often the core of medicinally and materially important compounds.

The synthesis of benzoheterocyclic compounds, such as benzofurans and indoles, is of great interest due to their prevalence in bioactive natural products and pharmaceuticals. acs.org A highly efficient method for the diversity-oriented synthesis of vinyl sulfone-tethered benzofurans and indoles utilizes a Palladium(II)-catalyzed intramolecular cyclization and vinylation of o-alkynylphenols and o-alkynylanilines with (E)-β-iodovinyl sulfones. acs.orgresearchgate.net This tandem reaction proceeds under mild conditions and enables a direct C(sp²)–C(sp²) cross-coupling, affording the desired products in good to high yields with excellent stereoselectivity. acs.orgresearchgate.net

The general applicability of this cascade process has been demonstrated with a variety of sulfonyl components and substituted o-alkynylphenols. acs.org For instance, the reaction of various (E)-β-iodovinyl sulfones with 2-(phenylethynyl)phenol, catalyzed by Pd(OAc)₂, results in a range of 2,3-disubstituted benzofurans. acs.org The reaction is also amenable to gram-scale synthesis, highlighting its practical utility. acs.org Similarly, the protocol can be applied to the synthesis of indole-vinyl sulfone derivatives using o-alkynylanilines, further expanding the molecular diversity that can be achieved. acs.org

Table 1: Examples of Pd(II)-Catalyzed Synthesis of 3-(Vinylsulfonyl)benzoheterole Derivatives

Starting MaterialsCatalyst/ReagentsProductYield
(E)-β-Iodovinyl phenyl sulfone, 2-(Phenylethynyl)phenolPd(OAc)₂, K₂CO₃, DMF2-Phenyl-3-(phenylsulfonylvinyl)benzofuran91%
(E)-β-Iodovinyl tolyl sulfone, 2-(Phenylethynyl)phenolPd(OAc)₂, K₂CO₃, DMF2-Phenyl-3-(tolylsulfonylvinyl)benzofuran85%
(E)-β-Iodovinyl phenyl sulfone, 1-Tosyl-2-ethynylanilinePd(OAc)₂, K₂CO₃, DMF1-Tosyl-2-phenyl-3-(phenylsulfonylvinyl)indole78%
Data sourced from The Journal of Organic Chemistry, 2023. acs.org

The vinyl sulfone moiety in this compound is an excellent Michael acceptor, enabling the synthesis of a wide array of sulfur-containing organic compounds through conjugate addition reactions. researchgate.netresearchgate.netchemistrysteps.com The addition of nucleophiles such as amines and thiols to the vinyl group leads to the formation of β-amino sulfones and β-thio sulfones, respectively. These reactions are often catalyzed by acids or bases. researchgate.netresearchgate.net For example, substituted anilines can undergo a double Michael addition with divinyl sulfone, catalyzed by AlCl₃ or H₃PO₄, to form substituted phenylthiomorpholine dioxides. researchgate.net

Furthermore, the vinyl sulfone group can participate in cycloaddition reactions. For example, a formal [3+2] cycloaddition of 1,3-sulfonylenynes with sodium azide (B81097) under metal- and base-free conditions can produce vinyl sulfone-containing 1,2,3-NH-triazole derivatives in moderate to high yields. researchgate.net

Recent research has also demonstrated the stereoselective synthesis of β-sulfanyl vinyl sulfonyl fluorides through the addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) in the presence of an organic base. rsc.orgresearchgate.net This method is characterized by its broad substrate scope, mild reaction conditions, and high yields, making it a valuable tool for creating functionalized sulfur-containing compounds for chemical biology and medicinal chemistry. rsc.orgresearchgate.net

Role in the Development of Biologically Relevant Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry, with a large percentage of pharmaceuticals containing at least one heterocyclic ring. mdpi.comroutledge.comnih.gov The aniline (B41778) and vinyl sulfone functionalities of this compound make it a valuable precursor for the synthesis of various biologically relevant heterocyclic systems.

For instance, anilines are key starting materials in several classical and modern methods for synthesizing quinolines, a class of heterocycles with a wide range of biological activities. organic-chemistry.orgmdpi.comnih.govfrontiersin.org The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a prominent example. nih.gov Modern variations include metal-catalyzed oxidative annulation strategies. mdpi.com The presence of the vinyl sulfone group on the aniline ring, as in this compound, allows for the incorporation of this functionality into the quinoline (B57606) scaffold, potentially modulating the biological activity of the resulting molecule. A cascaded oxidative sulfonylation of N-propargylamine using DABCO·(SO₂)₂ (DABSO) and a diazonium salt has been reported to produce 3-arylsulfonylquinolines. mdpi.com

The vinyl sulfone motif itself is recognized as a "blueprint scaffold" in medicinal chemistry, and its integration into benzoheteroles is a strategy to potentially enhance their biological activities. acs.org

Application in the Design of Advanced Functional Materials

The reactivity of this compound also extends to the field of materials science, where it can be used as a monomer or a modifying agent to create polymers and coatings with specific, high-performance properties.

Conducting polymers, such as polyaniline, have garnered significant interest for their applications in electronics, sensors, and energy storage devices. researchgate.netmdpi.comresearchgate.netthaiscience.info The electrochemical properties of these polymers can be finely tuned through chemical modification. The electropolymerization of aniline and its derivatives is a common method to produce these materials. researchgate.netmdpi.comresearchgate.net

Copolymerization of aniline with derivatives containing functional groups, such as sulfonic acid, can yield "self-doped" polyanilines that exhibit redox activity at higher pH values than unmodified polyaniline. uba.arresearchgate.net This is a significant advantage for applications in biological environments, such as biosensors. uba.ar The sequential electropolymerization of aniline followed by an aniline derivative bearing an ionizable group is a strategy to create modified electrodes with stable electrochemical behavior at neutral pH. uba.ar Given this, this compound represents a promising monomer for the synthesis of novel copolymers with aniline, where the vinyl sulfone group can be either retained for post-polymerization modification or potentially participate in the polymerization process, leading to materials with unique and tunable electrochemical characteristics. Research on the copolymerization of 4-vinylsulfonyl aniline with acrylamide (B121943) has demonstrated the feasibility of incorporating vinylsulfonyl aniline units into polymer backbones. researchgate.netresearchgate.net

The vinyl sulfone group is a well-established reactive moiety in the dye industry. scispace.com Reactive dyes form covalent bonds with fibers such as cotton, leading to dyeings with excellent fastness properties. google.comcore.ac.ukresearchgate.net The vinyl sulfone group is typically generated in situ from a more stable precursor, such as a β-sulfatoethylsulfonyl group, under alkaline dyeing conditions. scispace.com

This compound and its precursor, 3-(β-sulfatoethylsulfonyl)aniline, are used as diazo components in the synthesis of azo reactive dyes. google.comgoogle.com For example, C.I. Reactive Blue 19 can be synthesized by reacting 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid with 3-(β-sulfatoethylsulfonyl)aniline in the presence of a copper catalyst and a phosphate (B84403) buffer. google.com Patents describe various fiber-reactive dyes containing an aniline radical with vinylsulfonyl moieties, which are suitable for dyeing cellulose-containing materials and produce dyeings with good fastness properties. google.com These dyes are often bifunctional, containing both a vinylsulfone and a triazine reactive group, to enhance fixation yields. scispace.com The use of this compound allows for the production of valuable dyes that can impart red and other shades to cotton and regenerated cellulose. google.com

In the realm of coatings, monomers containing vinyl sulfone groups are used in crosslinking applications, such as in thiol-ene polymerizations, to form stable thioether sulfone linkages. nih.gov This chemistry can be applied to create durable and functional coatings.

Q & A

Q. What degradation pathways occur under acidic/basic conditions?

  • Stability Studies :
  • Acidic Conditions (pH < 3) : Hydrolysis of the sulfonyl group to sulfonic acid (detect via LC-MS, m/zm/z shift +18).
  • Basic Conditions (pH > 10) : Vinyl group isomerization or polymerization. Mitigate by using buffered solutions (pH 7–8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.